molecular formula C20H15BrN4OS B2605325 5-(((6-(3-Bromophenyl)pyridazin-3-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1114945-27-5

5-(((6-(3-Bromophenyl)pyridazin-3-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B2605325
CAS RN: 1114945-27-5
M. Wt: 439.33
InChI Key: ZTESFCIAPZJRSK-UHFFFAOYSA-N
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Description

5-(((6-(3-Bromophenyl)pyridazin-3-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications.

Scientific Research Applications

Synthesis and Characterization

Compounds with 1,3,4-oxadiazole rings have been synthesized and characterized, demonstrating significant interest in their chemical properties and potential applications. For instance, El‐Sayed et al. (2008) described the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, providing detailed insights into their structural elucidation through spectral and analytical data. This research highlights the chemical versatility and potential utility of such compounds in further scientific applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Antimicrobial and Antiprotozoal Activities

Several studies have focused on the antimicrobial and antiprotozoal activities of 1,3,4-oxadiazole derivatives. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that these compounds displayed good to moderate activity against various microbial strains. This suggests a potential for these compounds to contribute to the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Insecticidal and Fungicidal Activities

Compounds incorporating 1,3,4-oxadiazole rings have also been evaluated for their insecticidal and fungicidal activities. Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and assessed their insecticidal activities against the diamondback moth, with some compounds exhibiting high efficacy. This indicates their potential application in agricultural pest management (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been explored, with Ammal et al. (2018) studying the effect of substitution and temperature on the corrosion inhibition of mild steel in sulfuric acid. These studies provide insights into the physicochemical and theoretical aspects of corrosion inhibition, suggesting potential applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c1-13-4-2-6-15(10-13)20-22-18(26-25-20)12-27-19-9-8-17(23-24-19)14-5-3-7-16(21)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTESFCIAPZJRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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